molecular formula C16H12BrN3O B2997516 N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide CAS No. 951932-19-7

N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide

Katalognummer: B2997516
CAS-Nummer: 951932-19-7
Molekulargewicht: 342.196
InChI-Schlüssel: GZGGZQRJFZWIBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide is a synthetic small molecule based on a quinoline scaffold, designed for research applications in oncology and drug discovery. Quinoline derivatives are recognized as privileged structures in medicinal chemistry and play a significant role in anticancer drug development . These compounds have demonstrated excellent results through various mechanisms of action, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . The specific substitution pattern of this compound—featuring a 6-bromo group, a 2-methyl group on the quinoline core, and a pyridine-2-carboxamide moiety—is typical of molecules engineered to interact with biological targets like protein kinases. Researchers investigating the Hedgehog (Hh) signaling pathway, which is a crucial mediator in embryonic development and is constitutively activated in cancers like basal cell carcinoma and medulloblastoma, may find this compound of particular interest . Several Sonic Hedgehog (Shh) pathway inhibitors, such as Vismodegib and Sonidegib, share core structural features with this quinoline derivative . The presence of the bromo atom also offers a potential site for further structural modification via metal-catalyzed cross-coupling reactions, making it a valuable synthetic intermediate for creating libraries of compounds for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c1-10-8-15(12-9-11(17)5-6-13(12)19-10)20-16(21)14-4-2-3-7-18-14/h2-9H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGGZQRJFZWIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Methylation: The methyl group is introduced at the 2-position of the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Carboxamide Formation: The pyridine-2-carboxamide group is introduced through a coupling reaction between 2-aminopyridine and the brominated methylquinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of quinoline N-oxides or dihydroquinolines, respectively.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using a palladium catalyst and a boronic acid.

Common Reagents and Conditions

    Bromination: Bromine or NBS in acetic acid.

    Methylation: Methyl iodide and potassium carbonate.

    Coupling Reactions: Palladium catalyst, boronic acid, and a base like potassium carbonate.

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

    Coupling Products: Aryl or vinyl-substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural/Functional Differences
N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide C₁₆H₁₂BrN₃O 342.196 Br (C6), CH₃ (C2) on quinoline; pyridine-2-carboxamide Reference compound for comparison.
N-(6-Bromo-2-methyl-4-quinolinyl)nicotinamide C₁₆H₁₂BrN₃O 342.196 Br (C6), CH₃ (C2) on quinoline; pyridine-3-carboxamide Pyridine ring substitution at position 3 instead of 2 alters hydrogen-bonding geometry and steric interactions.
N-(4-bromophenyl)-pyridine-2-carboxamide C₁₃H₁₀BrN₂O 297.14 Br on phenyl ring; pyridine-2-carboxamide Replaces quinoline with a simpler bromophenyl group, reducing aromatic conjugation.
3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide C₂₂H₁₆F₃N₅OS 479.46 Trifluoromethyl benzyl; thienopyridine core Incorporates a thienopyridine ring and CF₃ group, enhancing lipophilicity and potential bioactivity.
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide C₂₃H₁₈N₂O₄ 386.4 Ethoxyphenyl; chromen-4-one core Chromenone system introduces ketone functionality, altering electronic properties.

Physical and Supramolecular Properties

  • Crystal Packing: Derivatives of N-(pyridine-2-carbonyl)pyridine-2-carboxamide exhibit tubular molecular arrangements driven by ADDA (acceptor–donor–donor–acceptor) hydrogen-bonding arrays . The bromine and methyl groups in N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide may disrupt such packing, favoring π-π stacking of the quinoline core.
  • Solubility: The trifluoromethyl group in 3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide enhances lipophilicity , whereas the ethoxyphenyl group in N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide improves solubility in polar solvents .

Biologische Aktivität

N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

The compound N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide features a quinoline moiety substituted with a bromine atom and a methyl group, linked to a pyridine carboxamide. The synthesis of similar quinoline derivatives has been extensively documented, often involving reactions that yield compounds with varying biological activities.

Antimicrobial Activity

N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide has been evaluated for its antimicrobial properties against various pathogens, particularly Mycobacterium tuberculosis. A study reported that derivatives of quinoline exhibited moderate to good antitubercular activity, with Minimum Inhibitory Concentration (MIC) values ranging from 9.2 to 106.4 µM against M. tuberculosis H37Rv .

CompoundMIC (µM)Activity Type
8e21.2Antitubercular
8hComparable to IsoniazidAntitubercular
8i106.4Antitubercular

The presence of the bromo and methyl groups in the structure appears to enhance the biological activity, as evidenced by comparative studies with other derivatives .

The mechanism by which these compounds exert their antimicrobial effects often involves inhibition of critical enzymes in bacterial metabolism. For instance, quinoline derivatives have been shown to inhibit the InhA enzyme, a key target in tuberculosis treatment . Molecular docking studies suggest that the binding interactions between these compounds and their targets are crucial for their efficacy .

Study on Antitubercular Activity

In a comprehensive study involving various quinoline derivatives, N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide was synthesized and tested alongside other analogs. The results indicated that compounds with specific substitutions at the quinoline ring exhibited enhanced activity against M. tuberculosis. Notably, compound 5n demonstrated an MIC value of 12.5 μg/mL, highlighting the potential of modified quinolines as effective antimycobacterial agents .

Quantitative Structure-Activity Relationship (QSAR) Analysis

A QSAR analysis performed on related compounds suggested that electronic properties and steric factors significantly influence their biological activities. The study identified key molecular descriptors that correlate with increased antitubercular activity, providing insights for further optimization of quinoline-based drugs .

4.

N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide represents a promising candidate in the search for new antitubercular agents. Its structural characteristics contribute to its biological activity, particularly against Mycobacterium tuberculosis. Ongoing research into its mechanism of action and further structural modifications could enhance its therapeutic potential.

Q & A

Q. What are the established synthetic routes for N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide, and how do reaction conditions influence yield?

The synthesis of pyridine-carboxamide derivatives typically involves coupling reactions between activated pyridine precursors and substituted amines. For example, analogous compounds like N-(4-bromophenyl)-pyridine-2-carboxamide were synthesized using 2-picolinic acid and bromoaniline derivatives in the presence of triphenylphosphite, achieving yields >80% under reflux conditions in anhydrous solvents . Optimization of stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) is critical. Bromine substituents, as in the target compound, may require inert atmospheres to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for high-purity isolates .

Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

Key techniques include:

  • 1H NMR : To verify aromatic proton environments and substituent integration (e.g., methyl groups at δ ~2.5 ppm, quinoline protons at δ 7.5–8.5 ppm) .
  • FT-IR : Confirmation of amide C=O stretches (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • X-ray crystallography : For unambiguous structural elucidation. Programs like SHELXL (via SHELX suite) are widely used for refinement, leveraging high-resolution data (R-factor < 0.05) to resolve bond lengths and angles .
    Cross-validation with mass spectrometry (LC-MS) ensures molecular ion consistency with theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies (e.g., unexpected splitting in NMR or missing IR peaks) may arise from impurities, polymorphism, or dynamic effects. Mitigation strategies:

  • Multi-technique validation : Combine 1H/13C NMR, 2D-COSY, and HSQC to assign overlapping signals .
  • Thermal analysis : Differential scanning calorimetry (DSC) can detect polymorphic forms affecting spectral profiles.
  • Computational modeling : Density Functional Theory (DFT) simulations (e.g., using Gaussian) predict vibrational frequencies and NMR shifts for comparison with experimental data .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound?

For antimicrobial or antiparasitic studies (as seen in analogous thieno-pyridine carboxamides):

  • Dose-response assays : Use serial dilutions (1–100 μM) to determine IC50 values against target pathogens (e.g., Trypanosoma brucei) .
  • Cytotoxicity controls : Test selectivity via parallel assays on mammalian cell lines (e.g., MRC-5 fibroblasts) to calculate selectivity indices (>10-fold preferred) .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., bromine position, methyl groups) to correlate structural features with activity trends .

Q. How can researchers address challenges in crystallizing N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide for X-ray studies?

Crystallization hurdles (e.g., poor diffraction) require:

  • Solvent screening : Test polar/non-polar solvent mixtures (e.g., DMSO/ethanol) under slow evaporation.
  • Temperature gradients : Gradual cooling (e.g., 40°C → 4°C) to promote nucleation.
  • Additive use : Small molecules (e.g., hexafluoroisopropanol) may stabilize crystal packing .
    If unsuccessful, consider alternative structural methods like cryo-electron microscopy (cryo-EM) for low-resolution models.

Methodological Considerations

Q. What computational tools are recommended for predicting the reactivity and stability of this compound?

  • Molecular dynamics (MD) : Simulate solvation effects and conformational stability using AMBER or GROMACS .
  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., enzyme active sites) .
  • Quantum mechanics : Calculate electronic properties (HOMO-LUMO gaps) with ORCA to assess redox stability .

Q. How should researchers optimize reaction conditions for scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., amide bond formation).
  • Catalyst recycling : Immobilized palladium catalysts (e.g., Pd/C) reduce metal leaching in coupling reactions .
  • In-line analytics : UV-Vis or FT-IR monitoring enables real-time adjustment of reactant ratios .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.